molecular formula C18H19BrCl2N2O2S B12204235 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B12204235
M. Wt: 478.2 g/mol
InChI Key: IDOCRSZTIPZACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Properties

Molecular Formula

C18H19BrCl2N2O2S

Molecular Weight

478.2 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine

InChI

InChI=1S/C18H19BrCl2N2O2S/c1-12-10-18(13(2)9-15(12)19)26(24,25)23-7-5-22(6-8-23)14-3-4-16(20)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3

InChI Key

IDOCRSZTIPZACV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonyl chloride: Reacting 4-bromo-2,5-dimethylbenzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: Reacting the sulfonyl chloride with 4-(3,4-dichlorophenyl)piperazine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

Uniqueness

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine, a compound with the CAS number 873587-82-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H19BrCl2N2O2SC_{18}H_{19}BrCl_2N_2O_2S with a molecular weight of 467.3 g/mol. The presence of both bromo-dimethylbenzenesulfonyl and dichlorophenyl groups contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC18H19BrCl2N2O2SC_{18}H_{19}BrCl_2N_2O_2S
Molecular Weight467.3 g/mol
CAS Number873587-82-7

The mechanism of action for 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with various biological targets. It is hypothesized to act as an inhibitor or modulator of specific enzymes and receptors involved in neurotransmission and other cellular processes. This compound may influence pathways related to central nervous system disorders, potentially acting on serotonin or dopamine receptors.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant pharmacological activities:

  • Antidepressant Effects : Research suggests that compounds similar in structure may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
  • Anticonvulsant Activity : Preliminary findings indicate potential anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.

Case Studies

  • Study on Antidepressant Activity : A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behavior as measured by the forced swim test. The results indicated a modulation of serotonin pathways, suggesting potential use in treating depression.
  • Anticonvulsant Research : In another study, the compound was evaluated for its efficacy against chemically induced seizures in mice. The results showed a dose-dependent reduction in seizure frequency and duration, indicating its potential as an anticonvulsant agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-phenylpiperazineContains phenyl groupModerate antidepressant effects
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-chlorophenyl)piperazineContains chlorophenyl groupAnticonvulsant activity observed
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine Contains both bromo and dichlorophenyl groupsPotentially enhanced biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.